4-amino-2-bromobenzene-1-thiol
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Overview
Description
4-amino-2-bromobenzene-1-thiol is an organic compound that contains sulfur, nitrogen, and bromine. It is known for its applications in various scientific fields, particularly in medicinal chemistry, bioinorganic chemistry, and chemical biology. The compound’s structure consists of a benzene ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a thiol group at the first position.
Mechanism of Action
Target of Action
The primary target of 4-amino-2-bromobenzene-1-thiol is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
Its molecular weight of 20409 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromobenzene-1-thiol typically involves multi-step reactions. One common method includes the bromination of 4-amino-benzenethiol. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-bromobenzene-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to maintain its thiol form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of the bromine atom.
Electrophilic Aromatic Substitution: Electrophiles like bromine or nitronium ions can react with the amino group under acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the thiol group to form disulfides.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with new electrophilic groups attached to the aromatic ring.
Oxidation: Products include disulfides formed from the oxidation of the thiol group.
Scientific Research Applications
4-amino-2-bromobenzene-1-thiol has various applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Bioinorganic Chemistry: The compound is used in the study of metal-sulfur interactions and the development of metal-based drugs.
Chemical Biology: It is employed in the study of biological systems and the development of biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chlorobenzene-1-thiol: Similar structure but with a chlorine atom instead of bromine.
4-amino-2-fluorobenzene-1-thiol: Similar structure but with a fluorine atom instead of bromine.
4-amino-2-iodobenzene-1-thiol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-amino-2-bromobenzene-1-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and its applications in various fields .
Properties
CAS No. |
15178-54-8 |
---|---|
Molecular Formula |
C6H6BrNS |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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